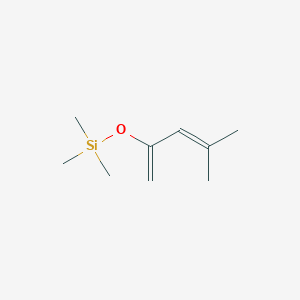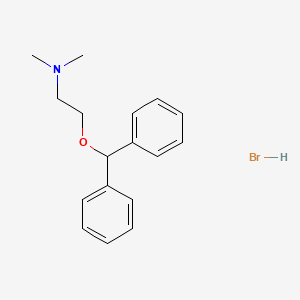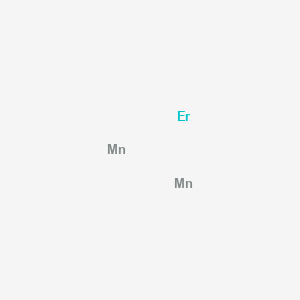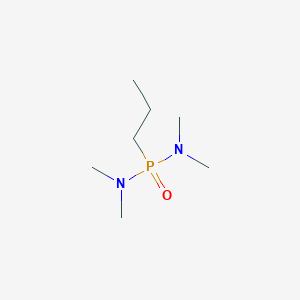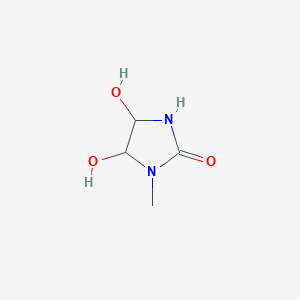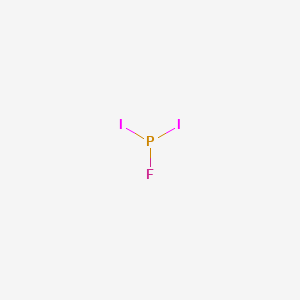
Phosphorous diiodide fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorous diiodide fluoride is a chemical compound that consists of phosphorus, iodine, and fluorine atoms. It is a member of the phosphorus halides family, which are compounds containing phosphorus and halogen atoms. These compounds are known for their reactivity and are used in various chemical processes and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phosphorous diiodide fluoride can be synthesized through the direct reaction of phosphorus with iodine and fluorine under controlled conditions. The reaction typically involves the use of a solvent such as carbon disulfide to dissolve the reactants and facilitate the reaction. The reaction is carried out at a specific temperature and pressure to ensure the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where phosphorus, iodine, and fluorine are combined in precise stoichiometric ratios. The reaction is carefully monitored to control the temperature and pressure, ensuring the efficient production of the compound. The product is then purified through distillation or crystallization to obtain a high-purity form of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Phosphorous diiodide fluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where the iodine or fluorine atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, chlorine, and other halogens.
Reduction: Reducing agents such as hydrogen or metal hydrides can be used.
Substitution: Reagents such as alkyl halides or organometallic compounds are commonly used.
Major Products Formed:
Oxidation: Higher oxidation state phosphorus compounds.
Reduction: Lower oxidation state phosphorus compounds.
Substitution: Various substituted phosphorus compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphorous diiodide fluoride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic agent.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and catalysts.
Wirkmechanismus
The mechanism of action of phosphorous diiodide fluoride involves its interaction with molecular targets such as enzymes and proteins. It can form complexes with these molecules, affecting their activity and function. The pathways involved include the inhibition or activation of specific biochemical processes, depending on the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
Phosphorous diiodide fluoride can be compared with other similar compounds such as:
Phosphorous triiodide: Contains three iodine atoms and is known for its reactivity and use in organic synthesis.
Phosphorous pentafluoride: Contains five fluorine atoms and is used as a fluorinating agent.
Phosphorous trichloride: Contains three chlorine atoms and is widely used in the chemical industry.
Uniqueness: this compound is unique due to its specific combination of iodine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to other phosphorus halides. Its ability to undergo a variety of chemical reactions and its applications in different fields make it a valuable compound for scientific research and industrial use.
Eigenschaften
CAS-Nummer |
20502-91-4 |
|---|---|
Molekularformel |
FI2P |
Molekulargewicht |
303.7811 g/mol |
IUPAC-Name |
fluoro(diiodo)phosphane |
InChI |
InChI=1S/FI2P/c1-4(2)3 |
InChI-Schlüssel |
DSGFKRBQSHVXRW-UHFFFAOYSA-N |
Kanonische SMILES |
FP(I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


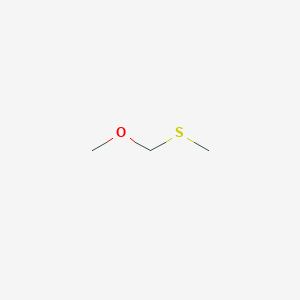
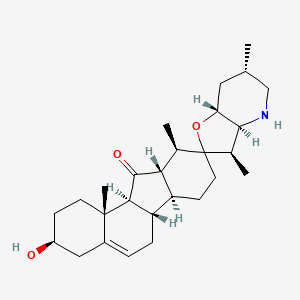
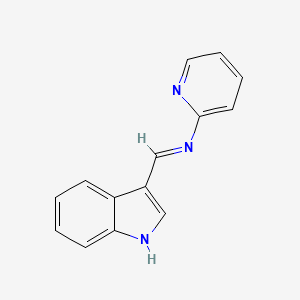
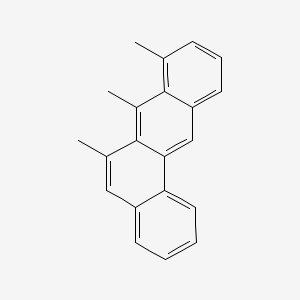

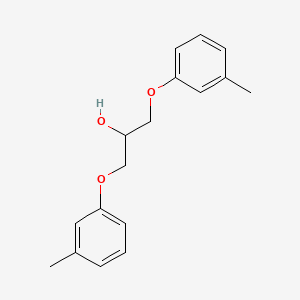
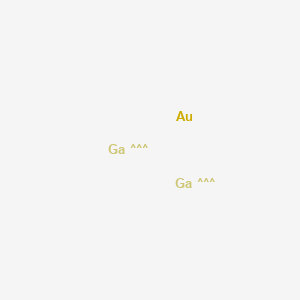
![Phenyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14713039.png)
